S-(2-Hydroxypropyl)glutathione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

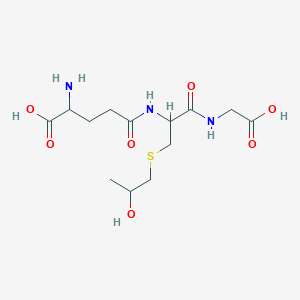

S-(2-Hydroxypropyl)glutathione is a biochemical compound with the molecular formula C13H23N3O7S and a molecular weight of 365.4 g/mol It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxypropyl)glutathione typically involves the reaction of glutathione with 2-hydroxypropyl derivatives under controlled conditions. One common method includes the use of glutathione and 2-hydroxypropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-Hydroxypropyl)glutathione undergoes various chemical reactions, including:

Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.

Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can have different functional properties .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Targeted Drug Delivery

S-(2-Hydroxypropyl)glutathione has been utilized in developing targeted drug delivery systems. These systems leverage the natural transport mechanisms associated with glutathione to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier. For instance, research has demonstrated that conjugating drugs with glutathione or its derivatives can significantly improve their solubility and absorption in the body, allowing for more effective treatment regimens .

Case Study: Glutathione-Polyethylene Glycol Conjugates

A study focused on glutathione-polyethylene glycol (PEG) liposomes showed that these conjugates could effectively deliver antiviral chemotherapeutics to the central nervous system (CNS). The results indicated a marked improvement in drug efficacy when using these targeted delivery systems compared to traditional methods .

Cancer Therapy

Antitumor Activity

this compound has been explored as a component in anticancer prodrugs. Research indicates that incorporating this compound into polyacrylamide conjugates enhances tumor targeting through mechanisms such as the "enhanced permeability and retention" effect. This strategy has shown promise in improving the cytotoxicity of antitumor agents against various cancer cell lines .

Case Study: Enhanced Antitumor Efficacy

In vitro studies demonstrated that this compound-based copolymers exhibited significantly higher inhibition rates against B16 melanotic melanoma cells compared to their unmodified counterparts. The IC50 values for these modified agents were substantially lower, indicating improved effectiveness in targeting cancer cells .

Modulation of Glutathione Levels

Restoration of Antioxidant Defense

this compound is also studied for its potential to restore or enhance intracellular glutathione levels. This modulation is crucial for promoting antioxidant defenses and supporting detoxification processes within cells. By increasing the availability of glutathione, therapies utilizing this compound can help mitigate oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

Case Study: Glutathione Biosynthetic Pathway Targeting

Research has shown that targeting the glutathione biosynthetic pathway can be an effective therapeutic strategy in triple-negative breast cancer (TNBC). Inhibition of this pathway led to increased sensitivity to chemotherapy agents, suggesting that this compound could play a role in enhancing treatment outcomes by modulating glutathione levels within tumor cells .

Summary Table of Applications

Wirkmechanismus

S-(2-Hydroxypropyl)glutathione exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) and other free radicals by donating electrons, thereby neutralizing these harmful molecules . The compound also plays a role in the synthesis of leukotrienes and acts as a cofactor for the enzyme glutathione peroxidase . These actions are crucial for maintaining cellular homeostasis and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

S-(2-Hydroxyacyl)glutathione: Similar in structure but with different acyl groups.

Glutathione: The parent compound, which lacks the 2-hydroxypropyl group.

Uniqueness

S-(2-Hydroxypropyl)glutathione is unique due to its enhanced solubility and reactivity compared to glutathione. The presence of the 2-hydroxypropyl group allows for additional chemical modifications, making it a versatile compound for various applications .

Biologische Aktivität

S-(2-Hydroxypropyl)glutathione (HPG) is a modified form of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, detoxification, and therapeutic applications. Understanding the biological activity of HPG is crucial for exploring its role in health and disease.

HPG retains the core structure of glutathione while incorporating a hydroxypropyl group. This modification may enhance its solubility and stability compared to standard glutathione. The biological activity of HPG is primarily attributed to its antioxidant properties, which include:

- Scavenging Reactive Oxygen Species (ROS) : HPG can neutralize free radicals, thereby reducing oxidative stress.

- Detoxification : Similar to glutathione, HPG participates in conjugation reactions with electrophiles, facilitating the excretion of toxic compounds.

- Regulation of Cellular Redox State : HPG contributes to maintaining redox homeostasis within cells, which is essential for normal cellular function.

Antioxidant Activity

HPG exhibits significant antioxidant activity by donating electrons to ROS, thus preventing cellular damage. Research indicates that it may effectively reduce peroxides and other reactive species, similar to glutathione's action .

Cytoprotection

Studies have shown that HPG can protect against oxidative damage in various cell types. For instance, it has been demonstrated to mitigate the cytotoxic effects of heavy metals and other environmental toxins by promoting detoxification pathways .

Role in Cancer Therapy

HPG's ability to modulate oxidative stress has implications for cancer therapy. Elevated levels of glutathione are often associated with cancer cell resistance to chemotherapy. HPG may influence this dynamic by altering the redox environment within tumors .

Case Studies

-

In Vivo Studies on Hepatotoxicity

A study involving rats exposed to hepatotoxic agents showed that administration of HPG significantly reduced liver damage markers compared to control groups. The protective effect was attributed to enhanced antioxidant defenses and improved detoxification processes . -

Cell Culture Experiments

In vitro experiments demonstrated that HPG treatment in human cell lines resulted in decreased levels of oxidative stress markers and improved cell viability under stress conditions induced by hydrogen peroxide exposure .

Data Tables

| Parameter | HPG Treatment | Control |

|---|---|---|

| Cell Viability (%) | 85% | 60% |

| ROS Levels (µM) | 5.0 | 15.0 |

| Liver Enzyme Levels (ALT) (U/L) | 50 | 120 |

Table 1: Comparison of biological effects between HPG treatment and control groups in various studies.

Eigenschaften

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGTWORENDJZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.